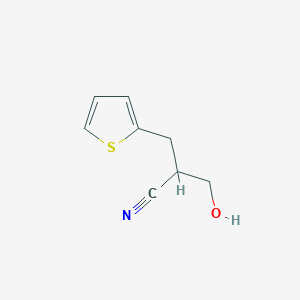

3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile is an organic compound with the molecular formula C8H9NOS . It has a molecular weight of 167.23 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a propanenitrile group with a hydroxyl group .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 167.23 . The specific physical and chemical properties such as boiling point and storage conditions are not specified in the available literature .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of compounds related to 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile are critical for understanding their properties and potential applications. For instance, studies have detailed the synthesis processes, structural determination through spectroscopic methods like FT-IR, NMR, and mass spectroscopy, and crystallography to elucidate the molecular structures of these compounds. These foundational steps are vital for further applications in various fields, including medicinal chemistry and materials science (Vaseghi et al., 2021).

Anticancer Activities

Research on thiophenylchromane derivatives, closely related to this compound, has shown moderate anticancer activity. These compounds have been tested against cancer cell lines to evaluate their potential as therapeutic agents. Their synthesis and bioactivity testing are essential steps in the discovery of new anticancer drugs, highlighting the relevance of this chemical class in medical research (Vaseghi et al., 2021).

Antimicrobial Screening

Another application area is the antimicrobial activity of compounds containing the thiophene moiety. The synthesized diketones and their metal complexes have been screened for in vitro antibacterial and antifungal activities, showing moderate to excellent efficacy against tested microorganisms. This research suggests potential uses of these compounds as metal-derived drugs or antimicrobial agents (Sampal et al., 2018).

Material Science and Polymer Chemistry

In the field of materials science, the controlled polymerization of thiophene derivatives to produce regioregular poly(3-hexylthiophene) with precise molecular weights has been reported. This process is crucial for the development of polymer materials for electronic and photonic devices, demonstrating the broad applicability of this chemical class beyond biomedical research (Bronstein & Luscombe, 2009).

Environmental and Corrosion Studies

Furthermore, the environmental impact and corrosion inhibition properties of thiophene derivatives have been investigated. For example, studies on the adsorption and corrosion inhibition of newly synthesized thiophene Schiff base on steel surfaces in acidic solutions highlight the potential of these compounds in protecting materials against corrosion, which is vital for industrial applications (Daoud et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2-(hydroxymethyl)-3-thiophen-2-ylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGGRPUWGPUWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2594568.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594572.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B2594574.png)

![2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2594575.png)

![N-[3-(2-bromoethoxy)phenyl]acetamide](/img/structure/B2594578.png)

![2-chlorofuro[3,4-b]pyridin-7(5H)-one](/img/structure/B2594581.png)

![N-cyclohexyl-4-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2594586.png)

![2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2594587.png)

![Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B2594589.png)